1-(6-Methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride
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Overview
Description
Scientific Research Applications
Osteoporosis Prevention and Treatment
One study focused on the development of a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, which showed efficacy in in vivo models of bone turnover, suggesting potential for the prevention and treatment of osteoporosis. The study employed a novel strategy involving the preparation of oxidized derivatives to support metabolism and safety studies (Hutchinson et al., 2003).
Highly Selective Sensing of Dichloromethane
Another research highlighted the synthesis of complexes with high selectivity to dichloromethane (CH2Cl2), establishing a method for detecting CH2Cl2 in water samples. This study underscores the potential of structurally similar compounds in environmental monitoring and safety applications (Mo et al., 2019).
Synthesis of Antagonists for Receptors
The efficient synthesis of a carboxylic acid moiety of a potent antagonist for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors, showcases the utility of related compounds in the development of therapeutic agents targeting neurological disorders (Hirokawa et al., 2000).
Antimicrobial Activities
Research into the design and synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from methoxypyridine analogs, demonstrates the antimicrobial potential of these compounds. The study provided compounds that showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Hydrate Formation in Pharmaceuticals
A study on the pharmaceutical compound A, structurally related to the target compound, investigated its hydrate formation as a function of humidity, using particle-based simulation techniques. This research is crucial for understanding and managing the stability and formulation of pharmaceuticals (Zhao et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-7-4-3-5-8(10-7)11-2;;/h3-5,9H,6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKMHHPBIEZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
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